![molecular formula C16H28N2O B5652072 2-adamantyl[2-(4-morpholinyl)ethyl]amine](/img/structure/B5652072.png)
2-adamantyl[2-(4-morpholinyl)ethyl]amine
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Overview
Description
"2-adamantyl[2-(4-morpholinyl)ethyl]amine" is a compound that belongs to a class of chemicals combining features of adamantane and morpholine derivatives. Adamantane is known for its cage-like structure, offering unique stability and versatility in drug design. Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a crucial building block in organic synthesis, often used to create pharmacologically active molecules.
Synthesis Analysis
The synthesis of compounds like "2-adamantyl[2-(4-morpholinyl)ethyl]amine" involves complex organic reactions that may start from vicinal amino alcohols, oxiranes, or aziridines to produce morpholine derivatives. The adamantane moiety can be introduced through reactions involving adamantane-based precursors, showcasing the synthetic versatility of combining these structures for targeted chemical properties (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of "2-adamantyl[2-(4-morpholinyl)ethyl]amine" reflects the complexity and specificity of interactions between its adamantane and morpholine segments. This structure contributes to the compound's stability and influences its chemical behavior and potential biological activity. The adamantane core provides a lipophilic characteristic, while the morpholine ring introduces polarity and potential for further functionalization.
Chemical Reactions and Properties
Adamantane derivatives exhibit a wide range of chemical reactions due to their stable cage structure, allowing for various substitutions and functional group additions. Morpholine derivatives, including "2-adamantyl[2-(4-morpholinyl)ethyl]amine," participate in reactions typical for heterocycles, such as nucleophilic substitutions and electrophilic additions. These reactions are crucial for further derivatization and exploration of their pharmacological potential (Spasov et al., 2006).
Physical Properties Analysis
The physical properties of "2-adamantyl[2-(4-morpholinyl)ethyl]amine" are influenced by its unique molecular structure. The compound's solubility, boiling point, and melting point are determined by the balance between the hydrophobic adamantane core and the more polar morpholine ring. These properties are critical for its application in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, of "2-adamantyl[2-(4-morpholinyl)ethyl]amine" are shaped by the presence of both adamantane and morpholine. The morpholine nitrogen atom can act as a base, engaging in hydrogen bonding and other interactions. Meanwhile, the adamantane structure contributes to the compound's overall stability and resistance to oxidative degradation.
- Morpholines. Synthesis and biological activity (Palchikov, 2013).
- Adamantane derivatives: Pharmacological and toxicological properties (review) (Spasov et al., 2006).
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1(2-18-3-5-19-6-4-18)17-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-17H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUNWRLDTPWIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)adamantan-2-amine |
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